molecular formula C15H19N3O2S B1224199 2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one

2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one

Cat. No. B1224199
M. Wt: 305.4 g/mol
InChI Key: AYAXXJNQSVDCMI-JLHYYAGUSA-N
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Description

2-(4-ethyl-1-piperazinyl)-5-[(5-methyl-2-furanyl)methylidene]-4-thiazolone is a N-alkylpiperazine.

Scientific Research Applications

Antidepressant and Antianxiety Activities

Research has shown that derivatives of 2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one exhibit antidepressant activities. For instance, a study conducted by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed promising antidepressant and antianxiety activities in albino mice (Kumar et al., 2017).

Anticancer Potential

There is evidence suggesting the anticancer potential of derivatives with piperazine substituents. A study by Turov (2020) indicated that certain compounds with a piperazine substituent showed significant anticancer activity across various cancer cell lines (Turov, 2020).

Antimicrobial Properties

Derivatives of this compound have been investigated for antimicrobial properties. Başoğlu et al. (2013) synthesized azole derivatives that displayed activity against tested microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects

The compound's derivatives have also been studied for their in vivo anticancer and antiangiogenic effects. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives that demonstrated significant reduction in tumor volume and cell number in mice, along with strong antiangiogenic effects (Chandrappa et al., 2010).

Hypoglycemic Activity

A derivative of this compound showed potential as a dual-acting hypoglycemic agent. Song et al. (2011) found that Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate effectively decreased glucose levels in mice, indicating its utility in glucose regulation (Song et al., 2011).

properties

Product Name

2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

(5E)-2-(4-ethylpiperazin-1-yl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C15H19N3O2S/c1-3-17-6-8-18(9-7-17)15-16-14(19)13(21-15)10-12-5-4-11(2)20-12/h4-5,10H,3,6-9H2,1-2H3/b13-10+

InChI Key

AYAXXJNQSVDCMI-JLHYYAGUSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C)/S2

SMILES

CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C)S2

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C)S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one

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